molecular formula C10H20O2Si B14401881 Silane, [(4,5-dihydro-2-furanyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 84784-59-8

Silane, [(4,5-dihydro-2-furanyl)oxy](1,1-dimethylethyl)dimethyl-

Katalognummer: B14401881
CAS-Nummer: 84784-59-8
Molekulargewicht: 200.35 g/mol
InChI-Schlüssel: RKSSMCJTUKFNPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is a chemical compound that belongs to the class of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a 4,5-dihydro-2-furanyl group and a 1,1-dimethylethyl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, resistance to oxidation, and hydrophobicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- typically involves the reaction of a silane precursor with a 4,5-dihydro-2-furanyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (4,5-dihydro-2-furanyl)oxydimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: The compound can undergo substitution reactions where the silane group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science, pharmaceuticals, and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Silane, (4,5-dihydro-2-furanyl)oxydimethyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: The compound is used in the development of biocompatible materials and as a surface modifier for biomolecules.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component of medical devices.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.

Wirkmechanismus

The mechanism of action of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with oxygen and fluorine atoms, making it an effective coupling agent and adhesion promoter. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of stable and functionalized products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include:

    Trimethylsilyl compounds: These compounds have similar silane groups but different organic substituents.

    Phenylsilane: This compound has a phenyl group attached to the silane instead of a 4,5-dihydro-2-furanyl group.

    Vinylsilane: This compound has a vinyl group attached to the silane.

Uniqueness

Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the 4,5-dihydro-2-furanyl group provides additional stability and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

84784-59-8

Molekularformel

C10H20O2Si

Molekulargewicht

200.35 g/mol

IUPAC-Name

tert-butyl-(2,3-dihydrofuran-5-yloxy)-dimethylsilane

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h7H,6,8H2,1-5H3

InChI-Schlüssel

RKSSMCJTUKFNPS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.